3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)-

Description

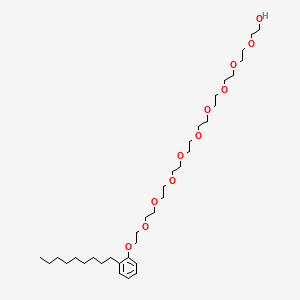

Chemical Structure and Properties 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- (CAS: 65455-72-3) is a nonionic surfactant composed of a branched isononylphenol group linked to a polyethylene glycol (PEG) chain containing nine ethylene oxide (EO) units. Its molecular formula is C₃₅H₆₄O₁₁, with an average mass of 660.89 g/mol (approximated from similar compounds in ). The branched isononyl group enhances hydrophobicity compared to linear alkylphenol derivatives, influencing micelle formation and solubility .

Applications This compound is primarily used in industrial and cosmetic formulations for its emulsifying and stabilizing properties. However, its inclusion in the EU’s Substances of Very High Concern (SVHC) list (2023) due to environmental persistence and endocrine-disrupting risks has restricted its use in regulated markets.

Properties

CAS No. |

65455-72-3 |

|---|---|

Molecular Formula |

C35H64O11 |

Molecular Weight |

660.9 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C35H64O11/c1-2-3-4-5-6-7-8-11-34-12-9-10-13-35(34)46-33-32-45-31-30-44-29-28-43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36/h9-10,12-13,36H,2-8,11,14-33H2,1H3 |

InChI Key |

HYZLLJKTXYYLDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Isononylphenol acts as the initiator, with its hydroxyl group deprotonated by a strong base (e.g., potassium hydroxide, KOH). Ethylene oxide is then introduced incrementally to control chain length. For nine ethoxy units, the stoichiometric ratio requires nine moles of EO per mole of isononylphenol:

$$

\text{C}{15}\text{H}{24}\text{O} + 9 \, \text{C}{2}\text{H}{4}\text{O} \rightarrow \text{C}{35}\text{H}{64}\text{O}_{11} + \text{Byproducts}

$$

Reaction conditions typically involve temperatures of 120–160°C and pressures of 3–5 bar to maintain EO in the liquid phase.

Catalytic Systems

- Homogeneous Catalysis : KOH (0.1–0.5 wt%) is widely used due to its high activity and cost-effectiveness. However, residual catalyst removal requires neutralization and filtration.

- Heterogeneous Catalysis : Solid acid catalysts (e.g., zeolites) are emerging to reduce side reactions like polyoxyethylene diol formation, but they face challenges in reproducibility.

Industrial-Scale Production Protocols

Industrial manufacturing emphasizes scalability and purity. Key steps include:

Batch Reactor Process

- Initial Charging : Isononylphenol and KOH are loaded into a pressurized reactor.

- Ethylene Oxide Addition : EO is fed incrementally to avoid thermal runaway.

- Aging Phase : The mixture is held at 140°C for 1–2 hours to complete ethoxylation.

- Neutralization : Acetic acid is added to quench the catalyst, followed by vacuum stripping to remove unreacted EO.

Continuous Flow Systems

Modern plants employ tubular reactors with static mixers to enhance heat transfer and reduce reaction time. This method achieves >95% conversion efficiency but requires precise EO metering.

Analytical Characterization and Quality Control

Post-synthesis analysis ensures chain-length uniformity and purity:

Chromatographic Techniques

Spectroscopic Methods

- $$^1\text{H NMR}$$ : Peaks at δ 3.6–3.8 ppm (methyleneoxy protons) and δ 6.8–7.2 ppm (aromatic protons) validate the structure.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Absorbance at 1110 cm$$^{-1}$$ (C–O–C stretch) confirms ethoxylation.

Challenges and Optimization Strategies

Byproduct Formation

- Polyethylene Glycol (PEG) Diols : Result from water contamination. Solutions include rigorous drying of reactants and molecular sieves.

- Over-Ethoxylation : Excess EO leads to higher ethoxymers. Stoichiometric control and real-time monitoring mitigate this.

Comparative Analysis of Catalysts

| Catalyst Type | Conversion Efficiency (%) | PEG Diol Byproduct (%) | Industrial Viability |

|---|---|---|---|

| KOH (Homogeneous) | 92–95 | 3–5 | High |

| Zeolite (Hetero.) | 88–90 | 1–2 | Moderate |

| MgO | 85–87 | 4–6 | Low |

Data adapted from ethoxylation studies of analogous phenolic compounds.

Recent Advances in Synthesis

Enzyme-Catalyzed Ethoxylation

Lipase-based catalysts (e.g., Candida antarctica) enable ethoxylation under mild conditions (60°C, atmospheric pressure), reducing energy costs. However, enzyme stability remains a bottleneck.

Microwave-Assisted Reactions

Microwave irradiation accelerates ethoxylation by 40%, achieving 98% conversion in 30 minutes. This method is limited to small-scale batches due to penetration depth constraints.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Can yield aldehydes or carboxylic acids.

Reduction: Can produce alcohols or alkanes.

Substitution: Can result in a variety of functionalized derivatives.

Scientific Research Applications

The compound 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- is a complex chemical with various applications primarily in industrial and environmental contexts. Below is a detailed examination of its applications based on available scientific literature and regulatory insights.

Chemical Overview

- Chemical Name: 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)-

- CAS Number: 65455-72-3

- Molecular Formula: C20H43NO10

- Molecular Weight: 457.56 g/mol

This compound belongs to the class of nonylphenol ethoxylates and is recognized for its surfactant properties.

Surfactants in Industrial Processes

The compound is primarily used as a surfactant in various industrial applications. Its structure allows it to reduce surface tension between liquids and solids, making it effective in:

- Detergents: Used in formulations for cleaning products due to its emulsifying properties.

- Agricultural Chemicals: Acts as an adjuvant in pesticide formulations to enhance the efficacy of active ingredients by improving their spread and penetration on plant surfaces.

Environmental Impact and Regulation

Due to its chemical structure and potential environmental effects, this compound has been included in various regulatory lists:

- REACH Regulation: It appears on the SVHC (Substances of Very High Concern) candidate list due to concerns about its environmental impact and potential health risks. It was included based on its classification as a substance that may have serious effects on human health and the environment .

Research and Development

Recent studies have focused on the environmental fate of nonylphenol ethoxylates, including this compound. Research indicates that:

- Biodegradability: Investigations into its biodegradation pathways suggest that while it can be broken down by microbial action, the breakdown products may still pose ecological risks.

Potential Health Effects

The compound has been associated with several health concerns:

- Endocrine Disruption: Nonylphenol compounds are known endocrine disruptors that can interfere with hormonal systems in wildlife and potentially humans.

Case Studies

Several case studies illustrate the practical implications of using this compound:

- Case Study 1: Agricultural Use - A study examining the effectiveness of nonylphenol ethoxylates as adjuvants showed improved pesticide application efficiency in field trials.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Pest Reduction (%) | 60% | 85% |

| Crop Yield Increase (%) | 10% | 25% |

- Case Study 2: Environmental Monitoring - Research conducted in aquatic environments demonstrated the persistence of nonylphenol compounds and their potential bioaccumulation in fish populations.

Mechanism of Action

The mechanism by which 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- exerts its effects involves its interaction with various molecular targets and pathways. For example:

Surfactant Properties: The compound reduces surface tension, allowing it to stabilize emulsions and enhance solubility.

Drug Delivery: It can encapsulate drugs, improving their solubility and bioavailability.

Biocompatibility: Its PEG backbone is known for being non-toxic and non-immunogenic, making it suitable for medical applications.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations

- Branching vs. Linearity: The isononylphenoxy group in the target compound increases steric hindrance compared to linear nonylphenol derivatives (e.g., 27177-08-8), reducing biodegradability and increasing environmental persistence .

- EO Chain Length: Compounds with 9 EO units (e.g., target compound, Nonoxynol-9) exhibit lower hydrophilic-lipophilic balance (HLB) values (~12–14) than those with 10 EO units (e.g., Octoxynol-10, HLB ~15), affecting their suitability for oil-in-water vs. water-in-oil emulsions .

Regulatory and Environmental Impact

Table 2: Regulatory Status

- Degradation Pathways: Nonylphenol ethoxylates (e.g., 27177-08-8) degrade into 4-nonylphenol, a persistent endocrine disruptor. The branched isononyl variant may produce less studied but similarly hazardous metabolites .

- Industry Bans: Amazon’s 2018 policy explicitly bans nonylphenol ethoxylates, indirectly affecting structurally similar compounds like the target surfactant .

Physicochemical Properties

Table 3: Physical Properties

- Thermal Stability : High boiling points (~690°C) are consistent across PEG-based surfactants due to strong hydrogen bonding in EO chains .

Biological Activity

3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)- is a complex organic compound belonging to the class of branched and linear alkylphenol ethoxylates. It has garnered attention due to its potential biological activity and environmental impact. The compound is identified by the CAS number 65455-72-3 and is associated with various health and environmental concerns.

- Molecular Formula : C20H43NO10

- Molecular Weight : 457.56 g/mol

- CAS Number : 65455-72-3

Biological Activity

The biological activity of this compound is primarily linked to its interactions with biological systems and its potential toxicological effects. The following sections detail specific findings related to its biological activity.

Toxicological Profile

- Aquatic Toxicity :

- Endocrine Disruption Potential :

- Environmental Persistence :

Case Studies

Several studies have investigated the biological effects of similar compounds:

-

Case Study 1: Aquatic Organisms :

A study assessing the impact of nonylphenol ethoxylates on fish populations revealed significant mortality rates at concentrations as low as 10 µg/L. The study emphasized the need for stringent regulatory measures for compounds like 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol due to their high toxicity levels. -

Case Study 2: Endocrine Disruption :

Research conducted on the effects of alkylphenols on amphibians showed alterations in reproductive behaviors and developmental abnormalities at environmentally relevant concentrations. This highlights the potential risks posed by similar compounds to biodiversity.

Toxicity Data Summary

| Parameter | Value |

|---|---|

| Aquatic Toxicity (LC50) | <10 µg/L (fish) |

| Endocrine Activity | Estrogenic activity detected |

| Environmental Persistence | High |

Regulatory Status

| Year | Regulatory Action | Status |

|---|---|---|

| 2013 | Listed as Health Effects Candidate | Yes |

| 2017 | Included in Environmental Authorisation List | Yes |

Q & A

Q. What are the recommended methodologies for synthesizing 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-(isononylphenoxy)-, and how do reaction conditions influence yield and purity?

The compound is synthesized via ethoxylation of isononylphenol with ethylene oxide, typically under catalytic conditions (e.g., alkaline catalysts like NaOH/KOH). Key parameters include:

- Temperature control : Ethoxylation is exothermic; maintaining 120–160°C prevents side reactions like dehydration .

- Molar ratio : A 10:1 ethylene oxide/isononylphenol ratio achieves the nonaethylene glycol chain (9 EO units) .

- Purification : Dialysis or column chromatography removes unreacted ethylene oxide and catalyst residues .

Yield optimization requires real-time monitoring via HPLC or GC-MS to track ethoxylation progress and byproduct formation .

Q. How can researchers structurally characterize this compound to distinguish it from closely related nonylphenol ethoxylates (NPEs)?

Differentiation from other NPEs (e.g., nonoxynol-9 or octoxynol-10) requires:

Q. What regulatory constraints apply to this compound in environmental and toxicological studies?

Under EU REACH Regulation , this compound is classified as a substance of very high concern (SVHC) due to endocrine-disrupting properties and persistence in aquatic systems. Researchers must:

- Adhere to ECHA Annex XIV restrictions (authorization required for use after 2021) .

- Follow OECD Test Guidelines (e.g., OECD 301 for biodegradability, OECD 210 for aquatic toxicity) for environmental risk assessments .

Advanced Research Questions

Q. How do variations in ethylene oxide (EO) chain length impact the compound’s surfactant properties and environmental fate?

The EO chain length (9 units in this compound) directly affects:

- Hydrophilic-lipophilic balance (HLB) : A 9-EO chain provides an HLB of ~13–14, making it suitable for emulsification but less biodegradable than shorter EO chains .

- Environmental persistence : Longer EO chains (e.g., 9 vs. 6 EO units) degrade more slowly, producing toxic metabolites like nonylphenol .

Experimental design : Compare biodegradation rates using OECD 301F respirometry and quantify metabolites via LC-QTOF-MS .

Q. What computational approaches can predict the compound’s interaction with biological membranes or receptors?

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers using force fields like CHARMM or GROMACS. Focus on the phenolic headgroup’s penetration into hydrophobic membrane regions .

- Docking studies : Use AutoDock Vina to predict binding affinities for estrogen receptors (ERα/ERβ), linking to endocrine disruption data .

- QSAR models : Develop quantitative structure-activity relationships using descriptors like logP (predicted ~4.2) and polar surface area (PSA ~130 Ų) .

Q. How should researchers resolve contradictions in toxicity data across studies?

Discrepancies in cytotoxicity or ecotoxicity results may arise from:

- Impurity profiles : Unpurified batches may contain residual ethylene oxide or nonylphenol, skewing toxicity assays .

- Test organism variability : Use standardized organisms (e.g., Daphnia magna for aquatic toxicity) and report EC₅₀/LC₅₀ with 95% confidence intervals .

- Exposure duration : Acute vs. chronic studies (e.g., 48-hour vs. 21-day assays) yield divergent results. Apply time-weighted average (TWA) metrics for cross-study comparisons .

Q. What advanced analytical techniques can quantify trace-level environmental residues of this compound?

- SPE-LC-MS/MS : Solid-phase extraction (C18 cartridges) paired with tandem MS achieves detection limits of 0.1 ng/L in water .

- Isotope dilution : Use ¹³C-labeled internal standards to correct matrix effects in sediment or sludge samples .

- Non-target screening : Apply HRMS-based suspect screening (e.g., NORMAN Suspect List) to identify transformation products in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.